3-amino-N-cyclopentyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-cyclopentyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-amino-N-cyclopentyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Common solvents used in these reactions include ethanol, methanol, and dichloromethane, while catalysts such as p-toluenesulfonic acid may be employed to facilitate the reactions .
Chemical Reactions Analysis
3-Amino-N-cyclopentyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-N-cyclopentyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: It has shown promise in the development of new drugs, particularly as inhibitors of specific enzymes and receptors involved in various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 3-amino-N-cyclopentyl-1H-pyrazole-5-carboxamide include:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound has a cyclopropyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
3-Amino-1-methyl-1H-pyrazole: The presence of a methyl group at the 1-position can influence the compound’s reactivity and interactions with biological targets.
3-Amino-5-methyl-1H-pyrazole: The methyl group at the 5-position can affect the compound’s stability and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-N-cyclopentyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H14N4O/c10-8-5-7(12-13-8)9(14)11-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,14)(H3,10,12,13) |
InChI Key |
QVXLCWDCPPKORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
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